Capecitabine Impurity M
CAS No.:
Cat. No.: VC16193167
Molecular Formula: C11H14FN3O6
Molecular Weight: 303.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H14FN3O6 |
|---|---|
| Molecular Weight | 303.24 g/mol |
| IUPAC Name | methyl N-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-methyloxolan-2-yl]-5-fluoro-2-oxopyrimidin-4-yl]carbamate |
| Standard InChI | InChI=1S/C11H14FN3O6/c1-4-6(16)7(17)9(21-4)15-3-5(12)8(13-10(15)18)14-11(19)20-2/h3-4,6-7,9,16-17H,1-2H3,(H,13,14,18,19)/t4-,6-,7-,9-/m1/s1 |
| Standard InChI Key | KYPRNCZVBFLOSP-FJGDRVTGSA-N |
| Isomeric SMILES | C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=C(C(=NC2=O)NC(=O)OC)F)O)O |
| Canonical SMILES | CC1C(C(C(O1)N2C=C(C(=NC2=O)NC(=O)OC)F)O)O |
Introduction
Chemical Identity and Structural Characteristics
Capecitabine Impurity M belongs to the class of pyrimidine carbamate derivatives. Its structure arises from methoxy substitution at the carbamate group of capecitabine’s parent molecule, leading to distinct physicochemical properties. Key identifiers include:
| Property | Value |
|---|---|
| CAS No. | 296248-49-2 |
| Molecular Formula | |
| Molecular Weight | 303.24 g/mol |
| Synonyms | Capecitabine methylcarbamate impurity; 5′-Deoxy-5-fluoro-N-(methoxycarbonyl)cytidine |
The impurity’s structure was confirmed via nuclear magnetic resonance (NMR) and mass spectrometry (MS), which revealed a methyl ester group at the carbamate position and a 5-deoxyribofuranosyl moiety .
Synthetic Pathways and Process-Related Origins
Synthetic Methodology
The synthesis of Capecitabine Impurity M involves strategic modifications to capecitabine’s manufacturing process. A patented route (CN103910773B) outlines the following steps :
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Chlorination: 2,3-O-isopropylidene-5-deoxy-D-ribofuranose undergoes chlorination at low temperatures.
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Acetonylation: Reaction with sodium hydride (NaH) yields β-3, β-2, and α-3 acetonylidene intermediates.
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Hydrolysis: Treatment with methanol/water in the presence of Amberlyst15 catalyst selectively removes protecting groups, yielding Impurity M.
Analytical Characterization and Detection
Chromatographic Profiling
Reversed-phase high-performance liquid chromatography (RP-HPLC) remains the gold standard for quantifying Impurity M. Key chromatographic parameters include :
| Parameter | Value |
|---|---|
| Column | C18 (250 × 4.6 mm, 5 μm) |
| Mobile Phase | Ammonium acetate (pH 4.5)/methanol (gradient) |
| Retention Time (RRT) | 0.18–0.20 relative to capecitabine |
| Detection | UV at 254 nm |
Impurity M typically elutes earlier than capecitabine due to its reduced hydrophobicity .
Spectroscopic Confirmation
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Mass Spectrometry: The molecular ion peak at 304.1 () correlates with its molecular weight. Fragmentation patterns include losses of ( 260) and the ribofuranosyl moiety ( 130) .
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NMR Spectroscopy:
Stability and Degradation Behavior
Stress testing under ICH guidelines reveals Impurity M’s stability profile :
| Condition | Result |
|---|---|
| Acidic (0.1M HCl, 24h) | Stable; no degradation |
| Basic (0.1M NaOH, 24h) | Partial hydrolysis to 5′-deoxy-5-fluorocytidine |
| Oxidative (3% HO) | No significant degradation |
These findings suggest Impurity M is resistant to hydrolysis under acidic conditions but susceptible to base-mediated cleavage of the carbamate bond.
Regulatory and Pharmacopoeial Considerations
Per ICH Q3A guidelines, impurities exceeding 0.10% of the total drug substance require identification and qualification . Capecitabine Impurity M’s typical concentration ranges from 0.05% to 0.12% in commercial batches, necessitating stringent control during manufacturing . Regulatory submissions must include:
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Synthetic pathways for impurity generation.
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Validated analytical methods for quantification.
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Toxicological data (if concentration exceeds 0.15%).
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